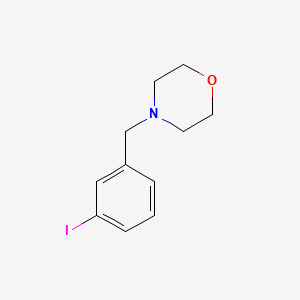
Antimony(3+) trinitrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Antimony(3+) trinitrate, also known as antimony nitrate, is a chemical compound with the formula Sb(NO₃)₃. It is a crystalline solid that is highly soluble in water and is known for its oxidizing properties. This compound is used in various applications, including as a reagent in chemical synthesis and in the production of other antimony compounds .
准备方法
Synthetic Routes and Reaction Conditions: Antimony(3+) trinitrate can be synthesized by reacting antimony(III) oxide (Sb₂O₃) with concentrated nitric acid (HNO₃) at elevated temperatures. The reaction typically occurs at around 110°C, resulting in the formation of this compound and water as by-products.
Industrial Production Methods: In industrial settings, the production of this compound involves the controlled reaction of antimony(III) oxide with nitric acid. The process requires careful handling of the reactants and control of reaction conditions to ensure the purity and yield of the final product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where it acts as an oxidizing agent. For example, it can oxidize organic compounds, leading to the formation of various oxidation products.
Reduction: In the presence of reducing agents, this compound can be reduced to antimony(III) oxide or elemental antimony.
Substitution: This compound can participate in substitution reactions, where the nitrate groups are replaced by other ligands or functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing conditions involve the use of this compound in acidic media.
Reduction: Reducing agents such as hydrogen gas or metals like aluminum and iron can be used under controlled conditions.
Substitution: Various ligands or nucleophiles can be introduced to replace the nitrate groups under specific reaction conditions
Major Products Formed:
Oxidation: Oxidized organic compounds and antimony oxides.
Reduction: Antimony(III) oxide and elemental antimony.
Substitution: Compounds with substituted ligands or functional groups.
科学研究应用
Antimony(3+) trinitrate has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of other antimony compounds and in various oxidation reactions.
Biology: Research is ongoing to explore its potential biological activities and interactions with biomolecules.
Industry: It is used in the production of flame retardants, catalysts, and other industrial materials.
作用机制
The mechanism of action of antimony(3+) trinitrate involves its ability to act as an oxidizing agent. It can interact with various substrates, leading to the transfer of oxygen atoms and the formation of oxidized products. In biological systems, antimony compounds can interact with cellular components, leading to oxidative stress and potential therapeutic effects .
相似化合物的比较
Antimony(III) oxide (Sb₂O₃): A common antimony compound used in various applications, including as a flame retardant and in the production of other antimony compounds.
Antimony trisulfide (Sb₂S₃):
Antimony trichloride (SbCl₃): Used in the synthesis of other antimony compounds and as a catalyst in organic reactions
Uniqueness: Antimony(3+) trinitrate is unique due to its strong oxidizing properties and its solubility in water, making it suitable for various chemical reactions and industrial applications. Its ability to participate in oxidation, reduction, and substitution reactions sets it apart from other antimony compounds .
属性
IUPAC Name |
antimony(3+);trinitrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3NO3.Sb/c3*2-1(3)4;/q3*-1;+3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRLDUDBQNVFTCA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Sb+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
N3O9Sb |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40595187 |
Source


|
| Record name | Antimony(3+) trinitrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40595187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.78 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20328-96-5 |
Source


|
| Record name | Antimony(3+) trinitrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40595187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[Cyclohexyl(methyl)amino]butan-1-ol](/img/structure/B1611804.png)
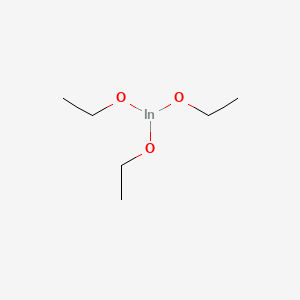
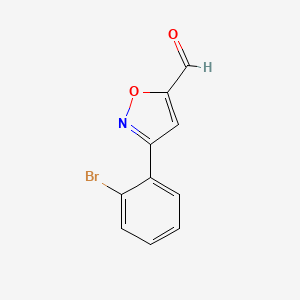



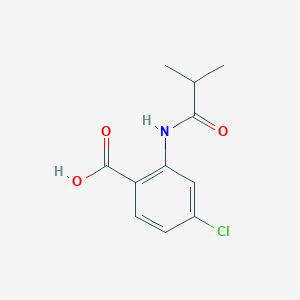
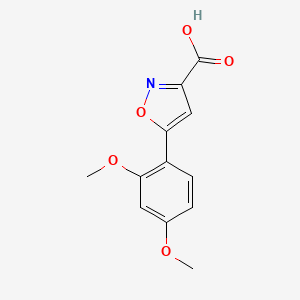
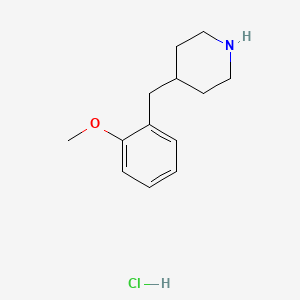
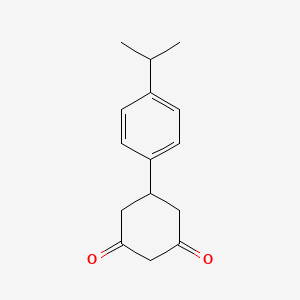
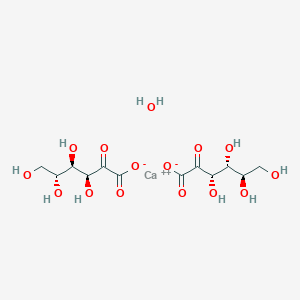
![Ethyl imidazo[1,2-a]pyrazine-8-carboxylate](/img/structure/B1611820.png)
